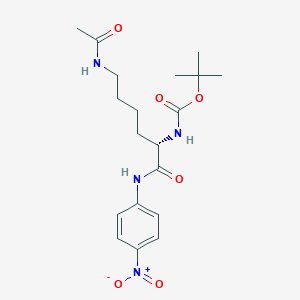
Boc-Lys(Ac)-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Lys(Ac)-pNA, also known as N-α-t.-Boc-N-ε-acetyl-L-lysine-p-nitroanilide, is a compound used primarily in biochemical research. It is a derivative of lysine, an essential amino acid, and is often utilized in studies involving enzyme activity, particularly histone deacetylases (HDACs). The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an acetyl group, and a p-nitroanilide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Ac)-pNA typically involves multiple steps:
Protection of Lysine: The lysine molecule is first protected by introducing the Boc group to the α-amino group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate.
Acetylation: The ε-amino group of the protected lysine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling with p-Nitroaniline: The final step involves coupling the N-α-t.-Boc-N-ε-acetyl-L-lysine with p-nitroaniline. This is typically done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
While the synthesis of this compound is primarily carried out in research laboratories, industrial production would follow similar steps but on a larger scale. This would involve the use of automated synthesizers and large-scale reactors to ensure consistency and efficiency. The reaction conditions would be optimized to maximize yield and purity, and the product would undergo rigorous quality control testing.
Análisis De Reacciones Químicas
Types of Reactions
Boc-Lys(Ac)-pNA can undergo several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Hydrolysis: The acetyl group can be hydrolyzed under basic conditions, such as treatment with sodium hydroxide.
Reduction: The nitro group in the p-nitroanilide moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Sodium hydroxide (NaOH) in water or methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Deprotection: N-ε-acetyl-L-lysine-p-nitroanilide.
Hydrolysis: N-α-t.-Boc-L-lysine and acetic acid.
Reduction: N-α-t.-Boc-N-ε-acetyl-L-lysine-p-phenylenediamine.
Aplicaciones Científicas De Investigación
Boc-Lys(Ac)-pNA is widely used in scientific research, particularly in the following areas:
Biochemistry: It is used as a substrate in enzyme assays to study the activity of histone deacetylases (HDACs) and other lysine-modifying enzymes.
Molecular Biology: The compound is used in studies involving protein acetylation and deacetylation, which are important post-translational modifications affecting protein function and gene expression.
Medicinal Chemistry: this compound is used in the development of HDAC inhibitors, which have potential therapeutic applications in cancer and other diseases.
Industrial Applications: The compound can be used in the development of biochemical assays and diagnostic kits.
Mecanismo De Acción
Boc-Lys(Ac)-pNA exerts its effects primarily through its interaction with histone deacetylases (HDACs). The compound serves as a substrate for these enzymes, which catalyze the removal of the acetyl group from the ε-amino group of lysine. This deacetylation reaction is crucial for the regulation of gene expression, as it affects the acetylation status of histones and other proteins. The p-nitroanilide moiety allows for the detection of enzyme activity through colorimetric or fluorometric assays.
Comparación Con Compuestos Similares
Similar Compounds
Boc-Lys(Ac)-AMC: Another acetylated lysine derivative used in HDAC assays, with a 7-amino-4-methylcoumarin (AMC) moiety instead of p-nitroanilide.
Boc-Lys(Tfa)-AMC: Similar to Boc-Lys(Ac)-AMC but with a trifluoroacetyl group instead of an acetyl group.
Z-Lys(Ac)-AMC: A similar compound with a benzyloxycarbonyl (Z) protecting group instead of Boc.
Uniqueness
Boc-Lys(Ac)-pNA is unique due to its p-nitroanilide moiety, which provides distinct advantages in enzyme assays. The p-nitroanilide group allows for easy detection of enzyme activity through colorimetric changes, making it a valuable tool in biochemical research.
Propiedades
Fórmula molecular |
C19H28N4O6 |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-6-acetamido-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C19H28N4O6/c1-13(24)20-12-6-5-7-16(22-18(26)29-19(2,3)4)17(25)21-14-8-10-15(11-9-14)23(27)28/h8-11,16H,5-7,12H2,1-4H3,(H,20,24)(H,21,25)(H,22,26)/t16-/m0/s1 |
Clave InChI |
CEOKUMQLWVBBMT-INIZCTEOSA-N |
SMILES isomérico |
CC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
SMILES canónico |
CC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B12276201.png)

![{2-Azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B12276214.png)
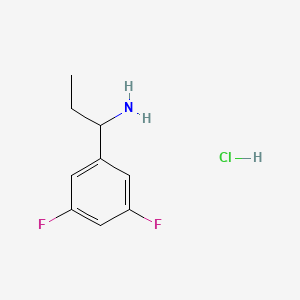
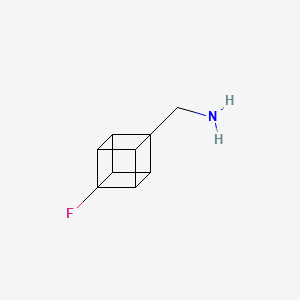
![4-(1,1-Dimethylethyl)-a-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile](/img/structure/B12276220.png)
![3-[(methylamino)methyl]-5-IsoxazolecarbonitrileHClsalt](/img/structure/B12276227.png)
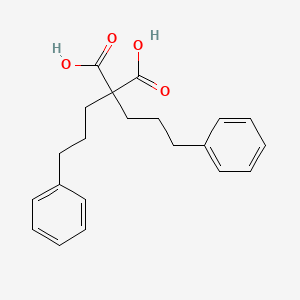

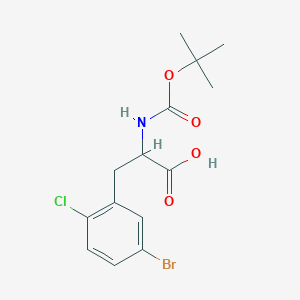
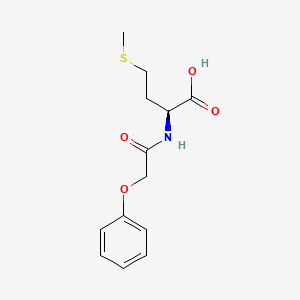
![1-Ethyl-[4,4']bipiperidinyl dihydrochloride](/img/structure/B12276256.png)
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B12276264.png)

